PL-017

Receptor Binding Selectivity Radioligand Binding

PL-017 (3-N-Me-Phe-morphiceptin) is a highly selective μ-opioid receptor agonist (IC50 5.5 nM, >1,800x μ/δ selectivity) engineered via N-methylation and D-Pro substitution for enhanced stability and unique signaling bias vs. DAMGO or morphine. Ideal for autoradiography, electrophysiology, and biased agonism studies requiring prolonged action (up to 4h in vivo).

Molecular Formula C29H37N5O5
Molecular Weight 535.6 g/mol
CAS No. 83397-56-2
Cat. No. B013197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePL-017
CAS83397-56-2
Synonyms3-N-Me-Phe-morphiceptin
morphiceptin, N-Me-Phe(3)-
morphiceptin, N-Me-Phe(3)-, all L-isomer
morphiceptin, N-methylphenylalanine(3)-
PL 017
PL 17
PL-017
PL-17
PL17
Tyr-Pro-N-MePhe-Pro-NH2
tyrosyl-prolyl-N-methylphenlalanyl-prolinamide
Molecular FormulaC29H37N5O5
Molecular Weight535.6 g/mol
Structural Identifiers
SMILESCN(C(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N)C(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N
InChIInChI=1S/C29H37N5O5/c1-32(25(18-19-7-3-2-4-8-19)29(39)33-15-5-9-23(33)26(31)36)28(38)24-10-6-16-34(24)27(37)22(30)17-20-11-13-21(35)14-12-20/h2-4,7-8,11-14,22-25,35H,5-6,9-10,15-18,30H2,1H3,(H2,31,36)/t22-,23+,24-,25-/m0/s1
InChIKeyJAKBYSTWCHUQOK-NDBXHCKUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PL-017 (CAS 83397-56-2) Baseline: A Synthetic μ-Opioid Receptor Peptide Agonist for CNS Research


PL-017, chemically (N-Me-Phe³,D-Pro⁴)-β-Casomorphin (1-4) amide, is a synthetic tetrapeptide analog of morphiceptin with a high selectivity for the μ-opioid receptor [1]. Its backbone modifications enhance metabolic stability and confer an in vitro binding affinity (IC₅₀) of 5.5 nM at μ sites, while exhibiting negligible δ-site activity (IC₅₀ > 10,000 nM) . Central administration in rodent models produces a long-lasting, reversible antinociception, establishing its utility as a pharmacological tool for μ-receptor studies [1][2].

PL-017 Differentiation: Why Structurally Similar μ-Opioid Peptides Are Not Interchangeable


Substituting PL-017 with generic 'μ-opioid peptide agonists' fails due to distinct structural, pharmacokinetic, and signaling profiles. Unlike standard peptides like DAMGO, PL-017's N-methylated phenylalanine and D-proline residues confer enhanced metabolic stability and a unique conformation that alters its interaction with critical receptor domains [1]. This results in divergent in vivo potency, a distinct tolerance profile characterized by a 61-fold parallel rightward shift in its dose-response curve without δ-receptor cross-desensitization, and differential coupling to G-proteins as revealed by mutation studies [2][3]. These quantitative differences directly impact experimental outcomes and preclude simple interchange with other μ-agonists like DAMGO or morphine.

Quantitative Evidence for PL-017: Selectivity, Potency, and Signaling Differentiation


μ-Opioid Receptor Binding Selectivity: >1800-Fold Preference over δ Receptors

PL-017 demonstrates a >1,800-fold selectivity for the μ-opioid receptor over the δ-opioid receptor in radioligand displacement assays. Its IC₅₀ for inhibiting [¹²⁵I]FK 33,824 binding at μ sites is 5.5 nM, whereas inhibition of [¹²⁵I]DADLE binding at δ sites requires >10,000 nM [1]. In contrast, the prototypical μ-agonist DAMGO exhibits a lower selectivity ratio of approximately 1,000-fold based on reported Ki values for μ and δ [2]. This high degree of μ-selectivity is critical for minimizing δ-receptor-mediated confounding effects in complex tissue preparations.

Receptor Binding Selectivity Radioligand Binding

In Vivo Antinociceptive Potency: 12.5-Fold Greater Spinal Efficacy than Morphine

In a direct head-to-head comparison, intrathecal administration of PL-017 produces robust antinociception with an ED₅₀ of 1.2 nmol, which is 12.5-fold more potent than morphine (ED₅₀ = 15 nmol) in the rat hot plate test [1]. PL-017 also demonstrates intermediate potency compared to DAMGO (ED₅₀ = 0.17 nmol) and DADLE (ED₅₀ = 0.70 nmol). This places PL-017 as a high-potency μ-agonist in spinal pain pathways, far exceeding the efficacy of the reference alkaloid morphine.

Antinociception In Vivo Pharmacology ED50

Tolerance Profile: 61-Fold Parallel Rightward Shift with No δ-Cross-Desensitization

Chronic intrathecal infusion of PL-017 induces a profound, homologous tolerance characterized by a 61-fold parallel rightward shift in its own dose-response curve for antinociception [1]. Critically, this treatment does not produce a parallel shift in the dose-response curve of the δ-preferring agonist DADLE; instead, it flattens and alters the slope of DADLE's curve, indicating a μ-mediated component of DADLE's activity and the lack of δ-receptor cross-desensitization by PL-017 [1][2]. In contrast, chronic morphine treatment leads to cross-tolerance to multiple μ-agonists and can also affect δ-receptor responses.

Tolerance Cross-Tolerance Receptor Desensitization

Differential Receptor Coupling: Unique G-Protein Interaction Profile vs. DAMGO and Morphine

Site-directed mutagenesis of the μ-opioid receptor's third intracellular loop reveals agonist-selective coupling. The I278A mutation decreases DAMGO's coupling efficiency to inhibit cAMP but paradoxically increases PL-017's coupling efficiency [1]. Furthermore, the R280A mutation specifically enhances PL-017's potency and coupling efficiency while leaving DAMGO and morphine unchanged [1]. This indicates that PL-017 engages the receptor's G-protein coupling machinery via a distinct conformational mechanism, a property not shared by other standard μ-agonists.

G-Protein Coupling Receptor Mutagenesis Signaling Bias

Receptor Down-Regulation: 20-30% Reduction in μ-Binding After 5-Day Tolerance

Chronic intracerebroventricular (i.c.v.) administration of PL-017 (2.5–20 µg/kg/day for 5 days) leads to a 20-30% decrease in μ-opioid receptor binding capacity (Bmax) across multiple rat brain regions, as measured by [³H]DAMGO saturation binding [1]. This down-regulation is μ-selective, as no change in δ-opioid receptor binding is observed [1]. This contrasts with non-selective opioids like etorphine, which cause down-regulation of both μ and δ receptors.

Receptor Down-Regulation Bmax Chronic Dosing

Analgesic Duration: Up to 4 Hours Following Single Central Dose

Following intracerebroventricular (i.c.v.) administration in male Sprague-Dawley rats, PL-017 (0.22-0.9 nmol/rat) produces a time-to-maximum effect of approximately 15-30 minutes, with analgesia lasting up to 4 hours at higher doses [1]. This prolonged duration of action is advantageous for behavioral assays requiring extended observation windows. In comparison, the standard μ-agonist DAMGO typically has a shorter duration of action (60-90 min) following central administration [2].

Duration of Action Analgesia Pharmacokinetics

Optimized Application Scenarios for PL-017 in Opioid Research


μ-Opioid Receptor Structure-Function and Biased Signaling Studies

PL-017 is the agonist of choice for probing μ-receptor G-protein coupling mechanisms due to its distinct sensitivity to mutations in the third intracellular loop. Its response to I278A and R280A mutations—where it exhibits increased coupling efficiency while DAMGO and morphine do not—allows researchers to map agonist-specific receptor conformations and downstream signaling biases [5]. This is critical for developing biased ligands with improved therapeutic profiles.

Investigating μ-Receptor-Specific Tolerance and Down-Regulation

When studying the molecular adaptations to chronic opioid exposure, PL-017 provides a clean μ-receptor-selective signal. Its 61-fold tolerance shift is homologous and does not induce δ-receptor cross-desensitization, unlike non-selective agonists [5][4]. Furthermore, it causes a 20-30% reduction in μ-receptor Bmax without affecting δ-receptor density, enabling unambiguous assessment of μ-receptor trafficking and down-regulation [4].

Spinal μ-Opioid Analgesia Assays with Extended Observation Windows

For in vivo pain models requiring prolonged antinociception, PL-017's 12.5-fold greater spinal potency than morphine (ED₅₀ 1.2 vs. 15 nmol) and its up to 4-hour duration of action make it a superior tool [5][4]. Its extended effect window reduces handling stress and maintains stable drug levels, which is particularly valuable in chronic constriction injury or inflammatory pain models.

Autoradiographic Localization and μ-Receptor Mapping

PL-017's high μ-selectivity (>1,800-fold over δ) and amenability to tritiation ([³H]PL-017) make it an ideal radioligand for autoradiographic mapping of μ-opioid receptor distribution in brain slices [5]. Its negligible δ-binding ensures that the observed signal corresponds exclusively to μ-receptor populations, providing a cleaner anatomical map than less selective radioligands.

Quote Request

Request a Quote for PL-017

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.